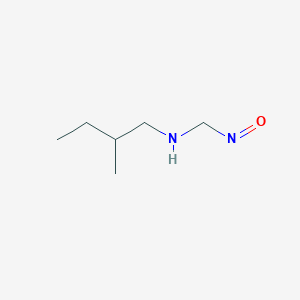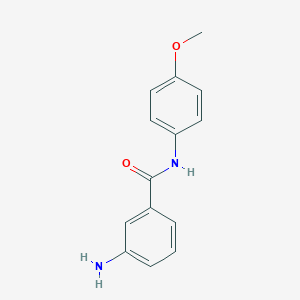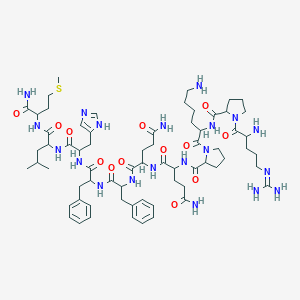
1H-indole-2,5-dicarboxylic Acid
Overview
Description
1H-Indole-2,5-dicarboxylic acid is an organic compound with the molecular formula C10H7NO4. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes two carboxylic acid groups attached to the indole ring at positions 2 and 5. It appears as a white or off-white crystalline solid and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1h-indole-2,5-dicarboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .
Pharmacokinetics
The compound’s physical properties such as its predicted density of 1616±006 g/cm3 and boiling point of 578.5±30.0 °C may influence its bioavailability.
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . For instance, certain indole derivatives have shown inhibitory activity against influenza A .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility in water is low, but it can dissolve in some organic solvents such as ethanol, chloroform, and dichloromethane . This solubility can affect the compound’s bioavailability and, consequently, its efficacy. Additionally, the compound should be stored at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 1H-indole-2,5-dicarboxylic Acid, possess various biological activities. They interact with a variety of enzymes, proteins, and other biomolecules . These interactions are often key to their role in biochemical reactions. For example, indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
This compound can influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, indole derivatives have been shown to inhibit the influenza A virus and Coxsackie B4 virus .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, indole derivatives have been shown to bind with high affinity to multiple receptors .
Metabolic Pathways
This compound is involved in the metabolism of tryptophan, an essential amino acid . It interacts with enzymes and cofactors in this pathway, and can affect metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 1H-indole-2,5-dicarboxylic acid typically involves chemical reactions starting from 2-nitroindole and oxalic acid. The process includes reduction and decarboxylation reactions to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Indole-2,5-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different substituted indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1H-Indole-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
Industry: It serves as a ligand in coordination chemistry and is used in various catalytic processes
Comparison with Similar Compounds
1H-Indole-2,5-dicarboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carboxaldehyde: Known for its antimicrobial properties.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
IUPAC Name |
1H-indole-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9(13)5-1-2-7-6(3-5)4-8(11-7)10(14)15/h1-4,11H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUABQYJAPOQWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401790 | |
| Record name | 1H-indole-2,5-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117140-77-9 | |
| Record name | 1H-indole-2,5-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1H-indole-2,5-dicarboxylic acid considered a potential linker for creating molecules that target the minor groove of DNA?
A: Molecular modeling studies have indicated that the structure of this compound makes it a suitable candidate for linking two netropsin-like units. This linking strategy is hypothesized to create bis-netropsin analogues that can bind effectively within the minor groove of DNA. [, , ]
Q2: What modifications to the netropsin moieties were explored in conjunction with using this compound as a linker?
A: Researchers investigated replacing the typical N-methylpyrrole building block within the netropsin units with alternative heterocyclic structures. These alternatives included N-isopentylpyrrole, 5-methylthiophene, and 5-isopropylthiazole. This approach aimed to assess the impact of these modifications on the biological activity of the resulting bis-netropsin analogues. []
Q3: What biological activity did the synthesized compounds, incorporating this compound and modified netropsin units, exhibit?
A: Several of the synthesized compounds demonstrated notable antimicrobial activity. This activity was observed against a range of gram-positive and gram-negative bacteria, as well as against certain fungal species. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
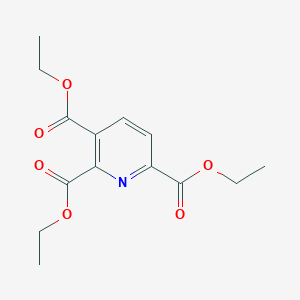
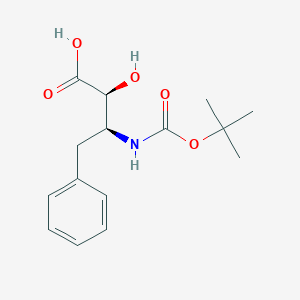

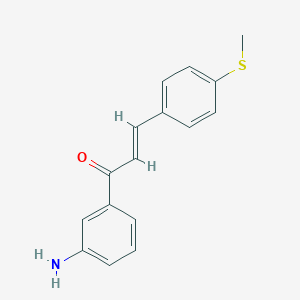
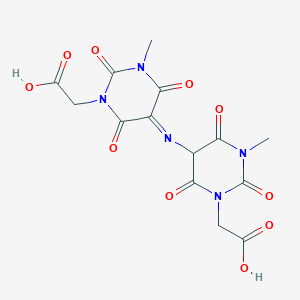

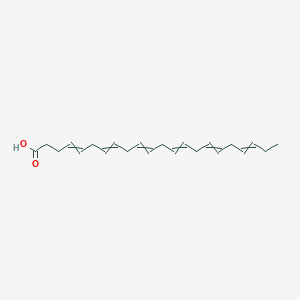
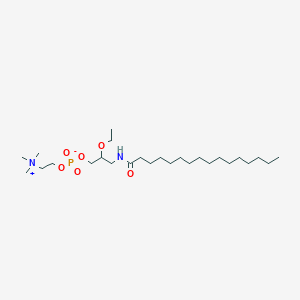
![Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B40877.png)
